FMoc-L-Dap(Boc)-OH. H2O
Description
Significance of Non-Proteinogenic Amino Acids in Peptide Science and Chemical Biology
Peptides, short chains of amino acids, are crucial players in a myriad of biological processes and have emerged as promising therapeutic agents. However, peptides composed solely of the 20 naturally occurring (proteinogenic) amino acids often suffer from limitations such as poor stability in biological systems. nih.govexlibrisgroup.comnih.gov This is where non-proteinogenic amino acids (NPAAs), which are not encoded in the standard genetic code, play a pivotal role. nih.gov The incorporation of NPAAs into peptide sequences can dramatically enhance their properties, including stability, potency, permeability, and bioavailability. nih.govexlibrisgroup.comnih.gov With over 800 known natural NPAAs and thousands more synthesized in the laboratory, these unique building blocks offer a vast expansion of the chemical space available for creating novel peptide-based drugs and probes. taylorandfrancis.com
Overview of FMoc-L-Dap(Boc)-OH·H2O as a Versatile Building Block
FMoc-L-Dap(Boc)-OH·H2O is a derivative of L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid. mdpi.com Its versatility stems from the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the beta-amino group. This orthogonal protection scheme is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of one protecting group while the other remains intact. researchgate.net This feature enables chemists to precisely control the step-by-step assembly of complex peptide chains and to introduce modifications at specific sites. The L-configuration of the chiral center is also a critical feature for mimicking or modulating the structure of natural peptides.
The applications of FMoc-L-Dap(Boc)-OH are extensive. It serves as a crucial component in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. For instance, it has been used to create bicyclic peptide tachykinin NK2 antagonists. medchemexpress.com Furthermore, its unique structure allows for the creation of branched or cyclic peptides, which can exhibit enhanced stability and receptor-binding affinity. peptide.com The ability to manipulate the side chains of diaminopropionic acid-rich peptides can also be used to fine-tune their functional pH response, potentially leading to applications in gene silencing with reduced cytotoxicity. iris-biotech.de
Historical Context of Protected Diaminopropionic Acid Derivatives in Synthetic Chemistry
The journey of protected diaminopropionic acid derivatives in synthetic chemistry is intrinsically linked to the evolution of peptide synthesis. The need to prevent unwanted side reactions during the formation of peptide bonds led to the development of protecting group strategies. researchgate.net Early methods were often harsh and inefficient. The introduction of the Fmoc group by Eric Atherton and Robert C. Sheppard in the 1970s revolutionized solid-phase peptide synthesis, offering a milder and more efficient alternative to previous methods.
L-2,3-diaminopropionic acid itself is a naturally occurring amino acid found in various plants and bacteria and is a precursor to certain antibiotics and siderophores. mdpi.comnih.gov The development of synthetic routes to L-Dap and its protected derivatives has been an active area of research, with numerous methods being developed to access these valuable building blocks. mdpi.com These synthetic efforts have paved the way for the incorporation of L-Dap into a wide array of bioactive peptides and peptidomimetics, including inhibitors of advanced glycosylation end-products and chelating agents for therapeutic and diagnostic purposes. mdpi.com The strategic use of protecting groups, as exemplified by FMoc-L-Dap(Boc)-OH, has been instrumental in unlocking the full potential of this non-proteinogenic amino acid in modern chemical and biomedical research.
Physicochemical Properties of FMoc-L-Dap(Boc)-OH·H2O
| Property | Value |
| CAS Number | 162558-25-0 sigmaaldrich.comiris-biotech.dematrix-innovation.com |
| Molecular Formula | C23H26N2O6 sigmaaldrich.comiris-biotech.dechembk.com |
| Molecular Weight | 426.46 g/mol sigmaaldrich.commatrix-innovation.comsigmaaldrich.com |
| Appearance | White to off-white powder matrix-innovation.com |
| Solubility | Soluble in organic solvents like DMF, dichloromethane (B109758), and acetonitrile; slightly soluble in water. matrix-innovation.comchembk.com |
| Storage Temperature | 2-8°C sigmaaldrich.comiris-biotech.desigmaaldrich.com |
Interactive Data Table: Research Findings on FMoc-L-Dap(Boc)-OH·H2O and Related Compounds
| Application | Key Finding | Reference |
| Peptide Mimetics | Serves as a key component in creating peptide mimetics with improved stability and bioavailability. | |
| Tachykinin NK2 Antagonists | Used to synthesize bicyclic peptide tachykinin NK2 antagonists. | medchemexpress.com |
| Cyclic Peptides | Utilized in the preparation of peptides with cyclic structures. | peptide.com |
| Gene Silencing | Manipulation of Dap side chains can tune the functional pH response of peptides, potentially reducing cytotoxicity in gene silencing applications. | iris-biotech.de |
| Solid-Phase Peptide Synthesis | The orthogonal Fmoc and Boc protecting groups are ideal for controlled, stepwise peptide synthesis. | researchgate.netsigmaaldrich.com |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| FMoc-L-Dap(Boc)-OH·H2O | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid monohydrate |
| L-Dap | L-2,3-diaminopropionic acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| DMF | Dimethylformamide |
| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |
| DICI | N,N'-Diisopropylcarbodiimide |
| Fmoc-D-Dap(Boc)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-D-2,3-diaminopropionic acid |
| Boc-L-Dap(Fmoc)-OH | N-alpha-t-butyloxycarbonyl-N-beta-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXYBNQAZAQRZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Dap Boc Oh. H2o
Stereoselective Synthesis Routes to L-2,3-Diaminopropanoic Acid Precursors
Approaches from Chiral Precursors (e.g., D-Serine)
A common and effective strategy for the stereoselective synthesis of L-Dap precursors involves starting from the naturally occurring amino acid, D-serine. mdpi.comnih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The key is to preserve the chirality at the α-carbon throughout the synthetic sequence. mdpi.comresearchgate.net
A typical synthetic route begins with the protection of the amino and carboxyl groups of D-serine. The hydroxyl group is then converted into a good leaving group, often a tosylate or mesylate. Subsequent nucleophilic substitution with an azide (B81097) ion, followed by reduction, introduces the second amino group at the β-position with inversion of configuration, yielding the desired L-Dap scaffold.
An alternative and widely used method starting from Nα-Fmoc-O-tert-butyl-d-serine involves its conversion to an aldehyde. mdpi.comresearchgate.net This aldehyde then serves as a key intermediate for subsequent transformations. The chirality of the α-carbon from the starting D-serine is maintained throughout these steps. mdpi.com
Reductive Amination Strategies for 2,3-Diaminopropanols
Reductive amination is a powerful tool for the formation of C-N bonds and is frequently employed in the synthesis of L-Dap precursors. mdpi.comresearchgate.netresearchgate.net This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
In the context of L-Dap synthesis, an aldehyde derived from a protected serine derivative can undergo reductive amination with a primary amine or sulfonamide. mdpi.comresearchgate.net This reaction is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), to promote the formation of the intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. mdpi.com This method provides a direct route to 2,3-diaminopropanol derivatives, which are immediate precursors to the desired diaminopropanoic acid. mdpi.comresearchgate.net The choice of the amine used in the reductive amination step is crucial as it determines the protecting group on the β-amino functionality. mdpi.com
Oxidation Methods for Carboxylic Acid Installation
Once the 2,3-diaminopropanol scaffold with the desired stereochemistry and protecting groups is established, the final step in forming the L-Dap precursor is the oxidation of the primary alcohol to a carboxylic acid. mdpi.comresearchgate.net This transformation must be carried out under mild conditions to avoid side reactions and preserve the integrity of the protecting groups.
A variety of oxidation reagents can be employed for this purpose. One effective method utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. mdpi.com This system, often used in conjunction with a co-oxidant like sodium hypochlorite (B82951) or trichloroisocyanuric acid (TCCA), provides a selective and efficient conversion of the primary alcohol to the carboxylic acid. mdpi.com Following the oxidation, the resulting diaminopropanoic acid can be isolated and carried forward to the final protection steps.
Selective Protection Strategies for FMoc-L-Dap(Boc)-OH·H2O
With the L-2,3-diaminopropanoic acid backbone in hand, the next critical phase is the selective protection of the two amino groups to yield the target compound, FMoc-L-Dap(Boc)-OH. The use of orthogonal protecting groups is paramount for the utility of this building block in peptide synthesis. researchgate.netpeptide.com
Sequential Orthogonal Protection of Amino Functionalities
The concept of orthogonal protection is central to the synthesis of FMoc-L-Dap(Boc)-OH. researchgate.netpeptide.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of the other. organic-chemistry.orgbiosynth.com In this case, the Fmoc group is base-labile, while the Boc group is acid-labile. mdpi.comresearchgate.netbiosynth.com
The selective introduction of these protecting groups is typically achieved in a stepwise manner. For instance, the β-amino group can be first protected with the Boc group. This is often accomplished by reacting the diaminopropanoic acid precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. organic-chemistry.org Following the successful protection of the β-amino group, the α-amino group can then be protected with the Fmoc group.
| Protecting Group | Abbreviation | Cleavage Condition |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
Introduction of the Fmoc Protecting Group on Alpha-Amine
The final step in the synthesis of FMoc-L-Dap(Boc)-OH is the introduction of the Fmoc protecting group onto the α-amino group of the Nβ-Boc-L-2,3-diaminopropionic acid intermediate. mdpi.comresearchgate.net This reaction is typically carried out by treating the intermediate with an Fmoc-donating reagent.
Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). biosynth.comwikipedia.org The reaction is generally performed in a suitable solvent system, often a mixture of an organic solvent like dioxane and water, in the presence of a mild base such as sodium bicarbonate to neutralize the acid generated during the reaction. wikipedia.org The choice of reagent and reaction conditions is optimized to ensure high yields and prevent any side reactions, such as the formation of di-Fmoc protected species. The final product, FMoc-L-Dap(Boc)-OH, is then typically isolated as a hydrated solid. chemicalbook.commedchemexpress.com
Introduction of the Boc Protecting Group on Beta-Amine
The synthesis of FMoc-L-Dap(Boc)-OH often involves the selective protection of the β-amino group of a diaminopropionic acid (Dap) derivative with a tert-butyloxycarbonyl (Boc) group. A common strategy begins with a precursor where the α-amino group is already protected, for instance, with a carbobenzoxy (Cbz) or a fluorenylmethyloxycarbonyl (Fmoc) group.
One reported method involves a two-step process starting from Fmoc-L-glutamine (Fmoc-Gln-OH). google.com In the first step, a Hofmann rearrangement of Fmoc-Gln-OH using a reagent like iodobenzene (B50100) diacetate (DIPA) in a mixed solvent system of acetonitrile, ethyl acetate, and water yields Fmoc-L-Dab-OH. google.com Subsequently, the β-amino group of the resulting Fmoc-Dab-OH is selectively protected with di-tert-butyl dicarbonate ((Boc)2O) in a mixture of acetone (B3395972) and water, with the pH adjusted to 7.5-8 using sodium hydroxide (B78521), to produce Fmoc-L-Dap(Boc)-OH. google.com
Another approach starts from L-aspartic acid. acs.org A multi-step synthesis can convert N(α)-Boc-Asp(OBn)-OH into N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid through a Curtius rearrangement to introduce the β-nitrogen. acs.org The Boc group can then be introduced onto the β-amine. The choice of protecting groups on the α-nitrogen is crucial for the success of the Curtius rearrangement. acs.org
The reaction conditions for Boc protection are generally mild to avoid side reactions. The use of di-tert-butyl dicarbonate in the presence of a base like sodium bicarbonate or sodium hydroxide in an aqueous/organic solvent mixture is a standard procedure. researchgate.netorganic-chemistry.org The reaction is typically carried out overnight at room temperature. researchgate.net
Table 1: Comparison of Synthetic Methods for Boc Protection
| Starting Material | Key Reaction | Reagents | Notes | Reference |
| Fmoc-Gln-OH | Hofmann Rearrangement | DIPA, (Boc)2O, NaOH | Two-step process, suitable for large-scale production. | google.com |
| N(α)-Boc-Asp(OBn)-OH | Curtius Rearrangement | DPPA, (Boc)2O | Multi-step synthesis, requires careful control of protecting groups. | acs.org |
| Fmoc-Dab-OH | Boc Protection | (Boc)2O, NaHCO3 | Direct protection of the β-amino group. | researchgate.net |
Control of Water Content and Hydration in Synthesis
The final product, FMoc-L-Dap(Boc)-OH, is often isolated as a monohydrate (·H2O). The presence of a specific and consistent level of hydration is critical for ensuring accurate molar amounts in subsequent reactions, such as solid-phase peptide synthesis (SPPS). The water content can influence the solubility, stability, and reactivity of the compound.
During the synthesis and purification process, the control of water content is achieved through the work-up and isolation procedures. After the chemical reactions, the product is typically isolated by precipitation or crystallization from aqueous solvent mixtures. The final purification steps, which may include washing with specific solvents and drying under controlled conditions (e.g., in vacuo over a desiccant), are crucial for obtaining the desired hydration state. For instance, lyophilization (freeze-drying) from an aqueous solution is a common method to obtain a consistent hydrated product. dovepress.com The certificate of analysis for commercially available FMoc-L-Dap(Boc)-OH often specifies the water content, which is determined by methods like Karl Fischer titration, to ensure lot-to-lot consistency. peptide.com
Derivatization of FMoc-L-Dap(Boc)-OH for Enhanced Functionality
The orthogonal protection of FMoc-L-Dap(Boc)-OH makes it an ideal scaffold for further chemical modifications, enabling the introduction of various functional groups for a wide range of applications.
Strategies for Beta-Amino Group Functionalization Post-Boc Deprotection
The Boc group on the β-amino group is acid-labile and can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), leaving the Fmoc and carboxylic acid groups intact. dovepress.commdpi.com This selective deprotection exposes a free β-amino group that can be subsequently functionalized.
Once deprotected, the β-amino group can undergo a variety of chemical reactions, including:
Acylation: Reaction with activated carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for attaching various moieties.
Alkylation: Introduction of alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These functionalization strategies allow for the introduction of a wide array of chemical groups, tailoring the properties of the resulting molecule for specific applications. For example, peptides containing Dap residues with modified side chains have been designed to manipulate their pH response for enhanced gene silencing with low toxicity. nih.gov
Incorporation of Azide Moieties for Click Chemistry Applications
The introduction of an azide group onto the β-position of the diaminopropionic acid scaffold creates a versatile chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comnih.gov These reactions are highly efficient, specific, and bioorthogonal, making them ideal for bioconjugation.
Nα-Fmoc-Nβ-azido-L-2,3-diaminopropionic acid can be synthesized from Fmoc-L-asparagine. cam.ac.uk The process involves a Hofmann rearrangement to form Fmoc-Dap-OH, followed by a diazo-transfer reaction using a reagent like imidazole-1-sulfonyl azide hydrochloride to introduce the azide group. cam.ac.uk This method is scalable and avoids the use of potentially explosive reagents. cam.ac.uk
The resulting azido-functionalized amino acid can be incorporated into peptides, providing a site for the specific attachment of molecules containing an alkyne group, such as fluorescent probes, drugs, or other biomolecules. chemimpex.comnih.govresearchgate.net This has applications in targeted drug delivery, protein engineering, and the development of diagnostic tools. chemimpex.comnih.gov
Conjugation with Fluorescent Probes and Labels
The free β-amino group of Dap, after Boc deprotection, serves as an excellent site for the attachment of fluorescent dyes. acs.org This allows for the creation of fluorescently labeled peptides and amino acids, which are invaluable tools for studying biological processes.
Various fluorescent probes with reactive functionalities, such as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, can be coupled to the β-amino group. microbiologyresearch.orgyoutube.com For example, fluorophores like Rhodamine B, FAM, and BODIPY have been conjugated to peptides containing a diaminopropionic acid motif. acs.org The choice of coupling strategy can significantly impact the efficiency of the labeling reaction. acs.org
Fluorescently labeled Dap derivatives have been used to create probes for detecting metal ions, visualizing peptidoglycan synthesis in bacteria, and for super-resolution microscopy. acs.orgmicrobiologyresearch.orgnih.gov For instance, an OregonGreen488-labeled D-amino acid was synthesized by reacting the succinimidyl ester of the dye with Nα-Boc-D-2,3-diaminopropionic acid, followed by Boc deprotection. microbiologyresearch.org
Table 2: Examples of Fluorescent Probes Conjugated to Dap Derivatives
| Fluorophore | Reactive Group | Application | Reference |
| OregonGreen488 | Succinimidyl ester | Super-resolution microscopy of peptidoglycan | microbiologyresearch.org |
| Rhodamine B | Not specified | Metal ion detection | acs.org |
| FAM | Not specified | Peptide labeling | acs.org |
| BODIPY | Not specified | Peptide labeling | acs.org |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Chloro | Probing peptidoglycan synthesis | nih.gov |
Nucleobase Attachment for Oligonucleotide Mimicry
The β-amino group of Dap provides a strategic point of attachment for nucleobases, leading to the synthesis of peptide nucleic acids (PNAs) and other oligonucleotide mimics. researchgate.netgoogle.comnih.gov PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, often composed of N-(2-aminoethyl)glycine units. diva-portal.orgresearchgate.net
By attaching nucleobases to the Dap side chain, novel nucleopeptides can be created. researchgate.net For example, a thymine-functionalized nucleoamino acid was synthesized by reacting a Dap derivative with a thymine-containing carboxylic acid. dovepress.com These nucleobase-modified Dap monomers can then be used in solid-phase synthesis to assemble cationic nucleopeptides. researchgate.net Such oligonucleotide mimics have shown the ability to bind to both DNA and RNA, suggesting their potential in antigene and antisense therapies, and for modulating biological processes involving nucleic acids. researchgate.netnih.gov The incorporation of Dap-based nucleoamino acids into PNA oligomers can also be used to create specific probes for nucleic acid detection. google.comdiva-portal.org
Applications of Fmoc L Dap Boc Oh. H2o in Solid Phase Peptide Synthesis Spps
Integration into Fmoc/tBu SPPS Strategies
The predominant method for peptide synthesis is the Fmoc/tBu strategy, which relies on the base-lability of the N-α-Fmoc protecting group and the acid-lability of side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group. altabioscience.com Fmoc-L-Dap(Boc)-OH is perfectly suited for this methodology. The Fmoc group provides temporary protection for the α-amino group during peptide chain elongation and is removed under mild basic conditions, typically with piperidine (B6355638), to which the Boc group on the side chain is stable. altabioscience.comsmolecule.com
The incorporation of Fmoc-L-Dap(Boc)-OH into a growing peptide chain follows standard SPPS protocols. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. A variety of coupling reagents can be employed for this activation.
Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. chempep.com More potent uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings. chempep.comevitachem.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com
Table 1: Common Coupling Reagents for Fmoc-L-Dap(Boc)-OH Incorporation
| Coupling Reagent | Additive | Typical Solvent | Key Characteristics |
|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure | DMF | Cost-effective; resulting urea (B33335) is soluble. chempep.comcsic.es |
| HBTU | HOBt/DIPEA | DMF | High coupling efficiency; risk of guanidinylation if pre-activation is not performed. chempep.comevitachem.com |
| HATU | DIPEA or Collidine | DMF | Very efficient, especially for difficult couplings; lower racemization risk than HBTU for some residues. chempep.com |
| PyBOP | DIPEA | DMF | Benzotriazole-based phosphonium (B103445) salt; high efficiency. |
This table is interactive. Click on the headers to sort.
To ensure the synthesis of a high-purity peptide, it is crucial to monitor the completeness of both the coupling and deprotection steps. chempep.com After coupling Fmoc-L-Dap(Boc)-OH, a small sample of the resin beads can be tested for the presence of unreacted (free) primary amines.
The Kaiser test is a widely used qualitative colorimetric assay. Resin beads with free primary amines turn a dark blue when treated with ninhydrin (B49086) reagents and heated. chempep.com A negative Kaiser test (beads remain colorless or yellowish) indicates a successful coupling reaction. chempep.com Other tests, such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can also be used for the same purpose. chempep.com
Conversely, monitoring the Fmoc deprotection step is also essential. This can be accomplished by quantifying the amount of the dibenzofulvene-piperidine adduct released into the deprotection solution using a UV spectrophotometer. A consistent UV absorbance profile across multiple deprotection steps indicates that the process is proceeding as expected. csic.es
Fmoc-L-Dap(Boc)-OH is compatible with a wide range of resins commonly used in Fmoc SPPS. The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide). For C-terminal acids, acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) or Wang resin are common choices. For C-terminal amides, Rink Amide or Sieber amide resins are used. sigmaaldrich.com
The final step of SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of all acid-labile side-chain protecting groups. Since the β-amino group of the diaminopropionic acid residue is protected with a Boc group, it is removed during this final cleavage step. The process involves treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are typically included in the cleavage "cocktail" to trap the reactive carbocations generated from the cleavage of the tBu-based protecting groups, thus preventing side reactions. sigmaaldrich.com
Table 2: Resin and Cleavage Compatibility
| Resin Type | C-Terminal Functionality | Typical Cleavage Cocktail | Key Feature |
|---|---|---|---|
| Wang Resin | Acid | TFA/TIS/H₂O (95:2.5:2.5) | Standard resin for peptide acids; requires strong acid for cleavage. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Acid / Protected Peptide | Dilute TFA (e.g., 1-2%) in DCM for protected fragments; strong TFA for full deprotection. sigmaaldrich.com | Highly acid-sensitive linker allows for synthesis of protected peptide fragments. sigmaaldrich.com |
| Rink Amide Resin | Amide | TFA/TIS/H₂O (95:2.5:2.5) | Generates a C-terminal primary amide upon cleavage. sigmaaldrich.com |
| Sieber Amide Resin | Amide | Dilute TFA (e.g., 1-2%) in DCM | Highly acid-sensitive, allows for protected peptide amides. sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Orthogonal Protection Schemes in Complex Peptide Construction
The true power of Fmoc-L-Dap(Boc)-OH lies in its orthogonal protecting groups, which can be removed independently of one another. biosynth.com The N-α-Fmoc group is base-labile, while the N-β-Boc group is acid-labile. This orthogonality is fundamental to creating peptides with site-specific modifications, branches, or cyclizations. sigmaaldrich.comresearchgate.net
During standard peptide elongation, the Fmoc group is selectively cleaved at each cycle using a mild base like 20% piperidine in DMF, leaving the Boc group on the Dap side chain completely intact. smolecule.com Once the main peptide backbone is fully assembled, the synthetic strategy can diverge. Instead of proceeding directly to final cleavage, the N-terminal α-amino group can be re-protected (e.g., with a Boc group), and then the Dap side-chain Boc group can be selectively removed on-resin using a mild acid that does not cleave the peptide from a more robust resin (like Wang resin) or affect other protecting groups. This unmasks the β-amino group for further modification while the rest of the peptide remains protected. sigmaaldrich.com
With the β-amino group of the Dap residue selectively deprotected on the solid support, a wide array of chemical modifications can be introduced. This "tag-and-modify" approach allows for the synthesis of highly sophisticated peptide constructs. ox.ac.uk
For example, another peptide fragment can be synthesized and coupled to the Dap side chain to create a branched peptide. Alternatively, a variety of other molecules can be attached:
Fluorophores or Biotin: For labeling and detection purposes.
Fatty Acids: To create lipopeptides with altered solubility and membrane interaction properties.
Chelating Agents: For the development of radiolabeled peptides.
Spin Labels: A diaminopropionic acid scaffold can be used to introduce nitroxide spin labels for structural studies using electron paramagnetic resonance. nih.gov
This site-specific modification is possible because the newly exposed β-amino group can participate in standard coupling reactions, while the rest of the peptide backbone and side chains remain fully protected on the resin. iris-biotech.de This precise control over reactivity is essential for the rational design of complex peptide-based drugs, tools, and biomaterials.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| Fmoc-L-Dap(Boc)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| SPPS | Solid-Phase Peptide Synthesis |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate |
| DMF | N,N-Dimethylformamide |
| TNBS | 2,4,6-Trinitrobenzenesulfonic acid |
| 2-CTC | 2-Chlorotrityl chloride |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| DCM | Dichloromethane (B109758) |
| DIPEA | N,N-Diisopropylethylamine |
Synthesis of Branched and Cyclic Peptide Architectures
The bifunctional nature of Fmoc-L-Dap(Boc)-OH is expertly exploited in the synthesis of peptides with constrained geometries, such as cyclic and branched structures. These modifications are sought after to enhance peptide stability, receptor affinity, and bioavailability compared to their linear counterparts.
Preparation of Multicyclic Peptide Scaffolds
The utility of Fmoc-L-Dap(Boc)-OH extends to the synthesis of more complex, multicyclic peptide scaffolds, such as bicyclic structures. These architectures provide a higher degree of conformational rigidity, which can lead to exceptional target specificity and potency. Research has shown that Fmoc-Dap(Boc)-OH is a valuable building block for synthesizing bicyclic peptide antagonists for receptors like the tachykinin NK2 receptor. medchemexpress.commedchemexpress.com
The synthesis of a bicyclic peptide using Fmoc-L-Dap(Boc)-OH typically involves a multi-step process that leverages its capacity as a branching point.
First Cyclization: A monocyclic peptide is first formed as described above, often involving the Dap side-chain amine and the C-terminus.
Branching: The Dap residue contains a second amine (the α-amine) integrated into the peptide backbone. After the first cyclization, peptide synthesis can be continued from another point in the molecule. Alternatively, a different orthogonally protected amino acid, such as Fmoc-L-Dap(ivDde)-OH, can be used. sigmaaldrich.com The ivDde group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but it can be selectively cleaved with hydrazine.
Second Cyclization: This allows for the unmasking of a second reactive site at a chosen point in the synthesis, enabling a second, independent cyclization event to occur, thus forming a bicyclic scaffold.
This strategic use of orthogonally protected diaminopropionic acid derivatives allows chemists to construct intricate, three-dimensional peptide structures with precise control.
Incorporation into Peptidomimetics and Conjugates
Peptidomimetics and peptide conjugates are designed to combine the targeting ability of peptides with the functional properties of other chemical moieties, such as heterocyclic scaffolds or metal chelators. Fmoc-L-Dap(Boc)-OH serves as a critical linker for introducing these functionalities in a site-specific manner.
Design and Synthesis of Triazole-Fused Macrocycles
A modern and powerful method for peptide cyclization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole ring. This triazole linkage can act as a metabolically stable mimic of an amide bond. To incorporate a triazole bridge into a peptide using Fmoc-L-Dap(Boc)-OH, the side chain of the Dap residue must first be functionalized with either an azide (B81097) or an alkyne group.
A common synthetic strategy involves:
Incorporating Fmoc-L-Dap(Boc)-OH into the peptide sequence during SPPS.
Selectively removing the side-chain Boc group with mild acid.
Modifying the exposed β-amino group. This can be achieved by:
Azide installation: Reacting the amine with an azide transfer reagent (e.g., triflyl azide).
Alkyne installation: Acylating the amine with a carboxylic acid containing a terminal alkyne (e.g., pentynoic acid).
Introducing the corresponding reaction partner (an alkyne- or azide-modified amino acid) at another position in the peptide chain.
Performing an on-resin CuAAC reaction to form the triazole-fused macrocycle. This reaction is highly efficient and orthogonal to most other functional groups found in peptides. researchgate.net
This approach allows for the creation of novel macrocyclic peptidomimetics where the triazole ring imparts significant conformational constraint and metabolic stability.
Preparation of Ligand-Targeted Chelating Peptide Conjugates
Peptides that target specific cell surface receptors are valuable vectors for delivering imaging agents or radiotherapeutics. Fmoc-L-Dap(Boc)-OH is instrumental in the synthesis of these conjugates, providing a specific attachment point for chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA can stably chelate various metal ions, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 for radiotherapy. nih.govmdpi.comresearchgate.net
The synthesis of a DOTA-peptide conjugate typically follows a well-defined path on solid support:
The peptide sequence is synthesized using standard Fmoc-SPPS, with Fmoc-L-Dap(Boc)-OH incorporated at a position that will not interfere with receptor binding.
The side-chain Boc group of the Dap residue is selectively removed.
Commercially available DOTA-tris(t-Bu) ester is then coupled to the deprotected β-amino group using standard peptide coupling chemistry. The t-butyl esters on the DOTA moiety prevent it from interfering with the coupling reaction.
Finally, the peptide-DOTA conjugate is cleaved from the resin, and all remaining protecting groups (including the DOTA t-butyl esters) are removed simultaneously with a strong acid cocktail (e.g., TFA). researchgate.net
Structure-Activity Relationship (SAR) Studies Utilizing Dap Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how chemical structure modifications impact a molecule's biological activity. oncodesign-services.com The use of Fmoc-L-Dap(Boc)-OH as a versatile building block allows for the precise introduction of Dap residues into peptides, enabling detailed investigation into the roles of charge, side-chain length, and basicity on peptide function.
Lysine (B10760008) is a common amino acid in bioactive peptides, contributing a positive charge and engaging in key interactions. Replacing lysine with its shorter homolog, diaminopropionic acid (Dap), allows researchers to probe the significance of the side-chain length while maintaining the primary amine and positive charge. researchgate.net This substitution strategy has been particularly insightful in the study of antimicrobial peptides (AMPs).
| Peptide Modification | Target Organism | Observed Effect on Activity | Reference |
| Melittin (Lys to Dap) | E. coli | Improved antimicrobial activity | researchgate.net |
| Melittin (Lys to Dap) | S. aureus | Limited improvement in activity | researchgate.net |
| Stapled Heptapeptide (Lys to Dap) | Various Bacteria | Varied effects on activity | researchgate.net |
This table summarizes the effects of substituting lysine with diaminopropionic acid (Dap) in different bioactive peptides.
The incorporation of Dap residues offers a sophisticated method for tuning the pH-responsive behavior of peptides. The pKa of the Dap side chain can be influenced by its local environment, particularly by Coulombic interactions with neighboring ionizable residues. nih.gov This allows for the design of peptides that undergo conformational or charge-state changes within a specific pH range, a property that is highly desirable for applications like drug delivery, where the acidic environment of the endosome can be exploited. nih.gov
Research has demonstrated that by increasing the number of Dap residues in close proximity within a peptide sequence, the functional pH response can be finely tuned. nih.gov For example, increasing the number of Dap residues from four to six in a peptide sequence was shown to acidify the pH response, a change that was reflected in improved delivery of plasmid DNA and siRNA to various cell lines. nih.gov This ability to manipulate the pKa of Dap-rich peptides is crucial for optimizing their function as nucleic acid delivery vectors, enhancing endosomal escape. nih.gov The change in nominal charge state during acidification is also increased, theoretically leading to better endosomal release. nih.gov
| Number of Dap Residues | Effect on pH Response | Implication for Delivery | Reference |
| Increased from 4 to 6 | Acidification of the pH response | Improved siRNA and pDNA delivery | nih.gov |
| Six N,N-dimethyl-Dap | Increased hydrophobicity, insoluble | Not determined | nih.gov |
This table illustrates how modulating the number and modification of Dap residues can impact the pH response and functional properties of peptides.
Functional Peptide Design and Engineering
The unique properties of Dap, accessible through Fmoc-L-Dap(Boc)-OH, make it a valuable component in the design and engineering of peptides with novel functions. These applications range from modulating interactions with biological macromolecules to constructing synthetic ion channels.
Peptides rich in Dap have been designed as effective carriers for nucleic acids, mediating gene silencing with high efficiency and low toxicity. nih.gov These cationic, amphipathic, pH-responsive peptides can form non-covalent complexes with siRNA, protecting it from degradation by nucleases and facilitating its uptake into cells via endocytosis. nih.gov The carefully tuned pH response of the Dap residues allows the peptide to respond to the acidification of the endosome, promoting the release of the nucleic acid cargo into the cytoplasm. nih.gov
Studies have shown that Dap-rich peptides are highly effective at mediating gene silencing in a variety of cell types, including adherent cancer cell lines (MCF-7 and A549), primary human umbilical vein endothelial cells (HUVECs), and even more challenging suspension monocyte-like cells. nih.gov Furthermore, the incorporation of Dap has been explored in the design of nucleopeptides, which are synthetic oligomers with nucleobases integrated into a peptide structure. These molecules are designed to bind DNA and RNA through a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions, while also possessing cell-penetrating capabilities. nih.gov
The ability of peptides to self-assemble into transmembrane structures has been harnessed to create synthetic ion channels. Fmoc-L-Dap(Boc)-OH has been used to prepare cyclic tetrapeptides that can assemble into ion-selective channels. peptide.com The precise arrangement of amino acid side chains within the pore of such a channel dictates its selectivity for different ions. nih.gov
In other research, Dap was substituted for pore-lining threonine residues in a synthetic channel-forming peptide to investigate its effect on ion transport. nih.gov The rationale was that the positively charged Dap at physiological pH could form strong hydrogen bonds with chloride ions, potentially inducing anion selectivity. nih.gov While the Dap-substituted peptides did induce significantly larger voltage-dependent currents across the membrane, indicating an increase in conductance, they did not alter the non-selective nature of the parent peptide channel. nih.gov This highlights that while Dap incorporation can modulate the biophysical properties of membrane-interacting peptides, achieving specific ion selectivity often requires more complex structural considerations. nih.govnih.gov
| Peptide System | Dap Incorporation Strategy | Effect on Membrane Interaction | Reference |
| Cyclic Tetrapeptides | Part of the cyclic backbone | Assembly into ion-selective channels | peptide.com |
| Synthetic Channel-Forming Peptide | Replacement of pore-lining residues | Increased current conductance, no change in ion selectivity | nih.gov |
This table details the use of Dap in designing peptides for membrane interaction and ion transport studies.
As discussed in the context of SAR studies, the replacement of lysine with Dap is a key strategy in the development of novel antimicrobial peptides (AMPs). researchgate.net The goal is often to enhance antimicrobial potency while reducing the toxicity to mammalian cells that can limit the therapeutic potential of natural AMPs like melittin. nih.gov
The shorter side chain of Dap compared to lysine can influence the peptide's amphipathicity and its mode of interaction with bacterial membranes. researchgate.net Studies have shown that substituting lysine with Dap can lead to improved activity against Gram-negative bacteria. researchgate.net The development of AMPs is a critical area of research due to the rise of antibiotic-resistant bacteria, and the use of non-proteinogenic amino acids like Dap, via reagents such as Fmoc-L-Dap(Boc)-OH, provides medicinal chemists with essential tools to create new and effective antimicrobial agents. nih.govnih.gov
An exploration of the advanced applications of the chemical compound Fmoc-L-Dap(Boc)-OH·H2O reveals its significant role as a versatile building block in the fields of chemical biology and medicinal chemistry. This non-proteinogenic amino acid, equipped with orthogonal protecting groups, provides a unique chemical handle for the synthesis of complex peptides and bioconjugates. Its strategic use enables precise modifications of biomolecules, facilitating the development of sophisticated tools for research, including probes for studying molecular interactions and advanced imaging agents.
4 Applications in Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a critical area of research for understanding and controlling a vast range of biological processes. nih.govmdpi.com Dysregulation of these interactions is often linked to various diseases, making PPIs attractive targets for therapeutic intervention. mdpi.comnih.gov Synthetic peptides have emerged as powerful tools to selectively control these biological pathways. nih.gov
Fmoc-L-Dap(Boc)-OH serves as a valuable component in the design of peptides aimed at modulating PPIs. It can be utilized as a protected analog of lysine or as a scaffold for creating peptides with cyclic or other constrained structures. peptide.com These modifications are crucial because they can lock a peptide into a specific bioactive conformation, enhancing its binding affinity and stability, which are key for effectively targeting the often large and relatively flat surfaces of protein interfaces. The ability to introduce specific side-chain modifications via the diaminopropionic acid core allows for the optimization of peptide ligands that can either inhibit or stabilize protein complexes, thereby controlling their biological function. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Protection Group Combinations with FMoc-L-Dap(Boc)-OH·H2O
While the Fmoc/Boc protection scheme is widely used, research is ongoing to develop new orthogonal protection strategies to further expand the synthetic utility of L-2,3-diaminopropionic acid (Dap). The goal is to create more complex and functionally diverse peptide-based structures. researchgate.net
One area of exploration is the pairing of the Fmoc group with other protecting groups besides Boc. For instance, researchers have investigated the use of the p-toluenesulfonyl (Ts) group in combination with Fmoc. mdpi.com This allows for differential deprotection conditions, providing chemists with more flexibility during synthesis. Another protecting group that has been utilized in combination with Fmoc on Dap is the Alloc (allyloxycarbonyl) group, which can be removed under specific palladium-catalyzed conditions. peptide.comgoogle.com
The development of novel protecting groups that are removable under even milder and more specific conditions is a key focus. This would minimize side reactions and allow for the synthesis of highly sensitive and complex peptides. researchgate.net The table below summarizes some of the orthogonal protecting group combinations that have been explored for Dap.
Table 1: Orthogonal Protecting Group Combinations for L-2,3-diaminopropionic acid (Dap)
| α-Amino Protecting Group | β-Amino Protecting Group | Key Features |
| Fmoc | Boc | Standard orthogonal pair; Fmoc is base-labile, Boc is acid-labile. researchgate.netmdpi.com |
| Fmoc | Ts (tosyl) | Ts group offers different deprotection chemistry compared to Boc. mdpi.com |
| Trt (trityl) | Fmoc | Allows for alternative selective deprotection strategies. ub.edu |
| Boc | Fmoc | The reverse of the standard combination, useful in specific synthetic designs. sigmaaldrich.com |
| Fmoc | Alloc | Alloc group is removable with palladium catalysts, offering another layer of orthogonality. peptide.comgoogle.com |
Advanced Applications in Complex Peptide Synthesis and Bioconjugation
The unique structure of FMoc-L-Dap(Boc)-OH·H2O makes it a valuable tool for the synthesis of complex peptide architectures, including branched and cyclic peptides. peptide.com These structures are of great interest in drug discovery as they often exhibit enhanced biological activity and stability compared to their linear counterparts.
For example, FMoc-L-Dap(Boc)-OH has been used to create cyclic tetrapeptides that can self-assemble into ion-selective channels. peptide.com It has also been employed in structure-activity relationship (SAR) studies as a protected analog of lysine (B10760008). peptide.com The ability to selectively deprotect the β-amino group allows for the attachment of various molecules, leading to the creation of novel peptide conjugates with tailored properties. chemimpex.com
In the field of bioconjugation, FMoc-L-Dap(Boc)-OH and its derivatives are used to link peptides to other molecules of interest, such as imaging agents or drugs. chemimpex.com This can enhance the targeting and efficacy of therapeutics. The development of more efficient and selective bioconjugation strategies using Dap derivatives is an active area of research.
Development of New Functional Materials Incorporating FMoc-L-Dap(Boc)-OH·H2O Derivatives
The incorporation of FMoc-L-Dap(Boc)-OH·H2O derivatives into new functional materials is a promising and emerging research area. The self-assembly properties of peptides containing this building block can be harnessed to create novel biomaterials with a wide range of applications.
For instance, peptide-based hydrogels are being investigated for use in tissue engineering and drug delivery. The ability to precisely control the chemical and physical properties of these hydrogels by incorporating modified Dap residues is a key advantage. L-Dap has also been used as a crosslinker in graphene sponges for clinical applications such as hemostasis control. mdpi.com
Furthermore, peptide dendrimers based on L-Dap have been shown to catalyze asymmetric reactions in organic synthesis. mdpi.com The development of new functional materials based on FMoc-L-Dap(Boc)-OH·H2O derivatives is expected to lead to advancements in fields ranging from materials science to catalysis.
Mechanistic Investigations of FMoc-L-Dap(Boc)-OH·H2O Reactivity in Non-Standard Conditions
To fully exploit the synthetic potential of FMoc-L-Dap(Boc)-OH·H2O, a thorough understanding of its reactivity under a variety of conditions is essential. While its behavior in standard solid-phase peptide synthesis (SPPS) is well-documented, its reactivity in non-standard conditions is an area that warrants further investigation.
This includes studying its stability and reactivity in different solvent systems, at elevated temperatures, and in the presence of various reagents. For example, understanding potential side reactions, such as epimerization or premature deprotection, under different coupling and deprotection conditions is crucial for optimizing synthetic protocols and maximizing yields of the desired product. mdpi.com
Mechanistic studies can also lead to the discovery of new and unexpected reactivity, opening up novel synthetic possibilities. For example, investigating the reactivity of the protected Dap residue in the presence of different catalysts could lead to the development of new methods for peptide modification and cyclization.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-certified masks) in poorly ventilated areas .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust or aerosols .
- Workflow : Pre-weigh aliquots in a dry environment to limit repeated exposure to ambient conditions .
What analytical methods are recommended to assess the purity and structural integrity of FMoc-L-Dap(Boc)-OH·H₂O after prolonged storage?
Q. Advanced
- HPLC : Use reverse-phase chromatography with UV detection (λ = 265–280 nm) to quantify purity. Compare retention times with fresh batches .
- NMR Spectroscopy : Analyze H and C spectra to confirm the integrity of the FMoc and Boc protecting groups .
- Mass Spectrometry (MS) : Validate molecular weight (C₂₂H₂₂N₂O₆·H₂O, MW = 428.43 g/mol) via ESI-MS or MALDI-TOF .
How can researchers resolve contradictions in reported solubility data for FMoc-L-Dap(Boc)-OH·H₂O in different solvent systems?
Q. Advanced
- Systematic Testing : Prepare saturated solutions in DMF, DCM, or THF at 25°C and quantify solubility via gravimetric analysis .
- Solvent Compatibility : Screen solvents with varying polarities (e.g., acetonitrile, ethyl acetate) to identify optimal conditions for coupling reactions .
- Documentation : Cross-reference results with peer-reviewed protocols and adjust for hydrate-specific interactions (e.g., hydrogen bonding with H₂O) .
What strategies mitigate side reactions during the incorporation of FMoc-L-Dap(Boc)-OH·H₂O into solid-phase peptide synthesis?
Q. Advanced
- Activation : Use HOBt/DIC or Oxyma Pure/DIC for efficient coupling, minimizing racemization .
- Deprotection : Optimize piperidine concentration (20–30% in DMF) and exposure time (<10 min) to preserve the Boc group .
- Monitoring : Track reaction progress via Kaiser test or LC-MS to detect incomplete couplings early .
What are the critical parameters to monitor during the synthesis of FMoc-L-Dap(Boc)-OH·H₂O to ensure high yield and purity?
Q. Basic
- Reaction Temperature : Maintain 0–5°C during FMoc protection to prevent side reactions .
- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethyl acetate/hexane) to isolate the product .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of FMoc-Cl) and reaction time (2–4 hr) .
How does the presence of water (as in the hydrate form) influence the reactivity of FMoc-L-Dap(Boc)-OH in peptide coupling reactions?
Q. Advanced
- Hydrolysis Risk : Excess H₂O may hydrolyze the FMoc group. Pre-dry the compound via lyophilization or azeotropic distillation with toluene .
- Solubility Impact : Hydration can enhance solubility in polar solvents (e.g., DMF) but reduce efficiency in hydrophobic media (e.g., DCM) .
- Quality Control : Use Karl Fischer titration to quantify residual water (<0.5% w/w) before critical reactions .
What personal protective equipment (PPE) is essential when working with FMoc-L-Dap(Boc)-OH·H₂O in laboratory settings?
Q. Basic
- Essential PPE :
- Respiratory Protection : Use ABEK-filtered respirators if ventilation is inadequate .
How can thermal analysis techniques be applied to characterize the decomposition profile of FMoc-L-Dap(Boc)-OH·H₂O under varying conditions?
Q. Advanced
- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition stages (onset ~160°C) .
- Byproducts : Monitor CO, CO₂, and NOx emissions during pyrolysis using FTIR or GC-MS .
- Stability Protocol : Store samples at 40°C/75% RH for 4 weeks to simulate accelerated degradation .
What first-aid measures should be implemented in case of accidental exposure to FMoc-L-Dap(Boc)-OH·H₂O?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
